

Spectroscopic Data of 3-Nitrobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrobenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Nitrobenzenesulfonamide**, a compound of interest in various chemical and pharmaceutical research domains. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The structural integrity of **3-Nitrobenzenesulfonamide** can be confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy.

^1H Nuclear Magnetic Resonance (NMR) Data

No experimental ^1H NMR data for **3-Nitrobenzenesulfonamide** was found in the searched literature. The following data is predicted based on standard chemical shift values and analysis of similar structures.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.60	s	H-2
~8.40	d	H-4
~8.20	d	H-6
~7.80	t	H-5
~7.50 (broad s)	s	-SO ₂ NH ₂

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectral data for **3-Nitrobenzenesulfonamide** has been reported in the literature.

Chemical Shift (δ) ppm	Assignment
148.2	C-3
142.1	C-1
133.5	C-6
130.8	C-5
127.5	C-4
122.3	C-2

Data obtained from: P. Ruostesuo, A.M. Haekkinen, T. Mattila, Magn. Res. Chem. 25, 189 (1987).

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum of **3-Nitrobenzenesulfonamide** exhibits characteristic peaks corresponding to its various functional groups.^[1]

Wavenumber (cm ⁻¹)	Assignment	Intensity
3352	$\nu(\text{NH}_2)$ asymmetric stretching	Strong
3255	$\nu(\text{NH}_2)$ symmetric stretching	Strong
3108	$\nu(\text{C-H})$ aromatic stretching	Medium
1618	Ring $\nu(\text{C-C})$	Medium
1533	$\nu(\text{NO}_2)$ asymmetric stretching	Very Strong
1475	Ring $\nu(\text{C-C})$	Medium
1352	$\nu(\text{NO}_2)$ symmetric stretching	Very Strong
1311	$\nu(\text{SO}_2)$ asymmetric stretching	Very Strong
1161	$\nu(\text{SO}_2)$ symmetric stretching	Very Strong
891	$\gamma(\text{C-H})$	Medium
814	$\gamma(\text{C-H})$	Medium
739	Ring out-of-plane bending	Strong
673	$\delta(\text{NO}_2)$ scissoring	Medium
563	$\delta(\text{SO}_2)$ scissoring	Medium

Data obtained from: Karabacak, M., Postalçilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270.[\[1\]](#)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **3-Nitrobenzenesulfonamide** is accurately weighed.
- The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or Acetone- d_6) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.

^1H and ^{13}C NMR Data Acquisition:

- The NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- For ^1H NMR, the spectral width is typically set to cover a range of 0-12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled sequence is used to simplify the spectrum. The spectral width is set to cover a range of 0-200 ppm. A larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.
- The chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

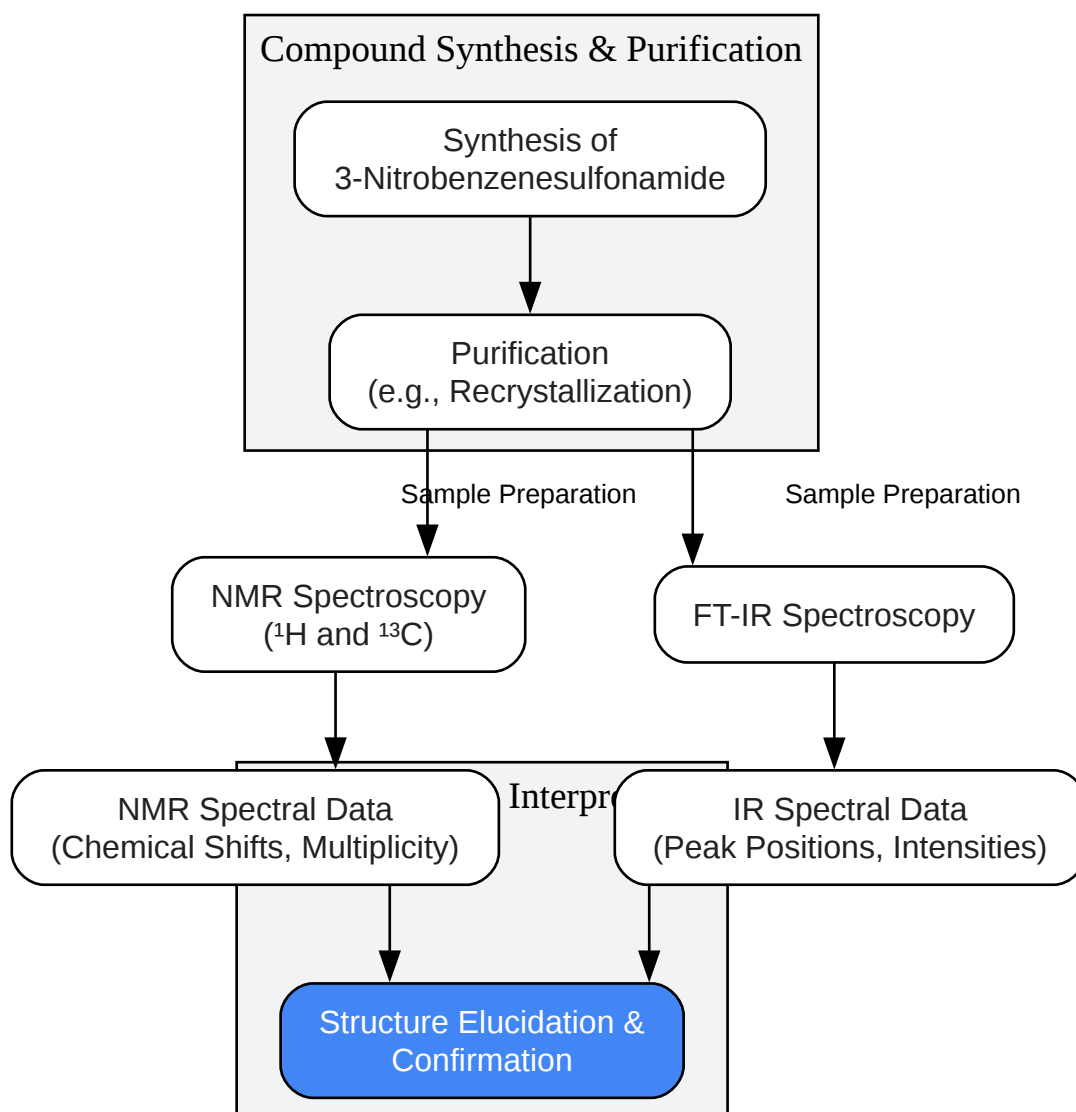
- A small amount of **3-Nitrobenzenesulfonamide** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- A portion of the resulting mixture is placed in a pellet-forming die.
- The die is subjected to high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

FT-IR Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
- The spectrum is recorded over the mid-IR range, typically from 4000 to 400 cm^{-1} .
- To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization and data interpretation of an organic compound like **3-Nitrobenzenesulfonamide**.



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General workflow for spectroscopic characterization.

This logical flow begins with the synthesis and purification of the compound, followed by the acquisition of spectroscopic data using NMR and FT-IR techniques. The resulting spectral data are then analyzed to determine the chemical structure of the molecule. The combination of data from these different spectroscopic methods provides a high degree of confidence in the structural assignment.

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References

- 1. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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